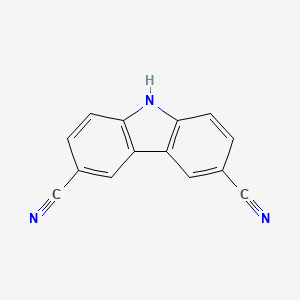

9H-carbazole-3,6-dicarbonitrile

描述

Significance as a Versatile Molecular Scaffold for Functional Materials

The rigid and planar structure of the carbazole (B46965) core, in conjunction with the electron-withdrawing nature of the cyano groups, establishes 9H-carbazole-3,6-dicarbonitrile as a highly versatile and tunable organic building block. researchgate.netthieme-connect.comkaust.edu.sakaust.edu.sa This adaptability allows for precise modifications to create a variety of functional materials. researchgate.netthieme-connect.comkaust.edu.sakaust.edu.sa

The key attributes that contribute to its significance as a molecular scaffold include:

Structural Rigidity and Planarity: The inherent rigidity of the carbazole framework provides a stable and predictable foundation for constructing larger, more complex molecular architectures.

Tunable Electronic Properties: The presence of the nitrogen atom within the carbazole ring and the two cyano substituents allows for the modulation of its electronic characteristics. smolecule.com This tunability is crucial for designing materials with specific optical and electrical properties.

Reactive Sites: The nitrogen atom of the carbazole ring and the cyano groups offer reactive sites for further functionalization, enabling the synthesis of a diverse range of derivatives with tailored properties. smolecule.com

These characteristics make this compound a fundamental component in the design and synthesis of advanced materials, including metal-organic frameworks (MOFs) and specialized polymers. smolecule.comthieme-connect.com In the context of MOFs, which have applications in gas storage, separation, catalysis, and chemical sensing, the ability of this compound to form specific angular geometries with metal ions is instrumental in creating frameworks with desired structures and functionalities. smolecule.comthieme-connect.com

Role in Contemporary Organic Synthesis and Materials Science

In contemporary organic synthesis, this compound serves as a crucial intermediate for producing more complex functional molecules. researchgate.netthieme-connect.com A notable transformation is its hydrolysis in the presence of a copper catalyst to yield 9H-carbazole-3,6-dicarboxylic acid, another important building block in materials science. researchgate.netthieme-connect.comkaust.edu.sakaust.edu.sa Catalytic, high-yield, and scalable methods for the synthesis of this compound itself have been developed, often starting from 3,6-dibromo-9H-carbazole through a palladium-catalyzed cyanation reaction. researchgate.netthieme-connect.com

In the broader field of materials science, carbazole-based materials are utilized in a variety of applications. mdpi.comresearchgate.net Carbazoles are recognized for their application as dyes, luminophores, and in organic electronic and photovoltaic materials. mdpi.comresearchgate.net Polymers derived from carbazole, such as poly(N-vinylcarbazole) (PVK), are widely used as host materials in polymer light-emitting diodes (PLEDs) due to their electroactive properties. mdpi.com

Specifically, this compound is explored for its potential to create materials with enhanced properties. For instance, its derivative, 9-vinyl-9H-carbazole-3,6-dicarbonitrile, is a monomer proposed for synthesizing a novel polycarbazole with a higher oxidation potential. mdpi.comresearchgate.net This could be beneficial for applications such as high-voltage lithium-ion batteries. mdpi.comresearchgate.net

Overview of Research Trajectories

Research involving this compound and its derivatives is following several key trajectories, primarily focused on leveraging its unique electronic and structural properties for the development of next-generation materials.

Current and future research directions include:

Development of Novel Polymers: A significant area of research is the synthesis of new polymers based on carbazole derivatives. For example, creating polymers with increased oxidation potentials for use in energy storage devices like high-voltage lithium-ion batteries is an active area of investigation. mdpi.comresearchgate.netrawdatalibrary.net

Advanced Functional Materials: The use of this compound as a building block for metal-organic frameworks (MOFs) and other porous materials continues to be a promising field. thieme-connect.comosti.gov The goal is to create materials with tailored porosity and functionality for applications in gas storage and separation. osti.gov

Organic Electronics and Photonics: Carbazoles are versatile building blocks for materials used in organic light-emitting diodes (OLEDs). mdpi.com Research is focused on designing and synthesizing new carbazole-based compounds that can act as efficient emitters or host materials in OLED devices. mdpi.com

Catalysis and Energy Storage: The potential for carbazole-derived polymers to be carbonized into nitrogen-rich carbon materials opens up possibilities for their use in catalysis and other energy storage applications. mdpi.comresearchgate.netrawdatalibrary.net

Data and Properties of this compound

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₁₄H₇N₃ nih.gov |

| Molecular Weight | 217.22 g/mol nih.gov |

| CAS Number | 57103-03-4 nih.gov |

| Synonyms | 3,6-dicyanocarbazole nih.gov |

Synthetic Overview of this compound

| Starting Material | Key Reagents | Product | Yield |

| 3,6-dibromo-9H-carbazole | Zn(CN)₂, Pd₂(dba)₃, dppf, Zn, Zn(OAc)₂, aq DMF researchgate.netosti.gov | This compound researchgate.netosti.gov | High yielding and scalable researchgate.netthieme-connect.com |

| 9H-carbazole | N-Bromosuccinimide (NBS), then a modified substitution mdpi.com | This compound mdpi.com | 53% mdpi.com |

Structure

3D Structure

属性

IUPAC Name |

9H-carbazole-3,6-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7N3/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14(12)17-13/h1-6,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXYZCGWHFCFDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C3=C(N2)C=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444738 | |

| Record name | 9H-carbazole-3,6-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57103-03-4 | |

| Record name | 9H-Carbazole-3,6-dicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57103-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-carbazole-3,6-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9h Carbazole 3,6 Dicarbonitrile and Its Derivatives

Precursor Synthesis and Halogenation Reactions

The critical precursor for 9H-carbazole-3,6-dicarbonitrile is 3,6-dibromo-9H-carbazole. Its synthesis is a foundational step in accessing the target dinitrile.

Synthesis of 3,6-Dibromo-9H-carbazole

The most common and efficient method for synthesizing 3,6-dibromo-9H-carbazole is through the bromination of 9H-carbazole. This reaction typically employs N-bromosuccinimide (NBS) as the brominating agent. mdpi.comchemicalbook.com In a representative procedure, carbazole (B46965) is dissolved in a solvent such as dimethylformamide (DMF) and cooled. mdpi.com NBS is then added, and the reaction is stirred, often overnight, to ensure completion. mdpi.com The product can be precipitated by adding water and then purified by methods like flash chromatography. mdpi.com This approach is known to produce the desired 3,6-dibromo-9H-carbazole in high, often quantitative, yields. mdpi.com

Direct Cyanation Approaches for this compound

With 3,6-dibromo-9H-carbazole in hand, the next key transformation is the introduction of nitrile groups at the 3 and 6 positions. Several catalytic methods have been developed to achieve this cyanation efficiently.

Palladium-Catalyzed Cyanation Protocols

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to the cyanation of 3,6-dibromo-9H-carbazole. These methods offer high efficiency and functional group tolerance. nih.gov A variety of palladium catalysts and cyanide sources can be employed. A common approach involves the use of a palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), in conjunction with a phosphine (B1218219) ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene). mdpi.comthieme-connect.com The cyanide source is often a less toxic alternative to simple alkali metal cyanides, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). mdpi.comorganic-chemistry.orgnih.gov These reactions are typically carried out in a high-boiling polar aprotic solvent like DMF. mdpi.com

Recent advancements in palladium catalysis have focused on developing more sustainable and user-friendly protocols. This includes the use of aqueous micellar media, which can facilitate the reaction and allow for the use of very low catalyst loadings. researchgate.net Ligand-free palladium-catalyzed cyanations have also been reported, simplifying the reaction setup. organic-chemistry.org

Zinc-Mediated Cyanation Strategies

Zinc cyanide (Zn(CN)₂) is a frequently used cyanide source in these reactions, often in combination with a palladium catalyst. mdpi.com The use of zinc dust and a zinc salt, like zinc acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O), can be beneficial in these protocols. mdpi.com The reaction involves heating the mixture of 3,6-dibromocarbazole (B31536), the palladium catalyst system, and the zinc reagents in a solvent like DMF. mdpi.com While effective, these reactions can require elevated temperatures and extended reaction times to achieve good conversion. mdpi.com

Catalytic, High-Yielding, and Scalable Procedures

Significant effort has been directed towards developing synthetic procedures for this compound that are not only high-yielding but also scalable for potential industrial applications. thieme-connect.comresearchgate.netkaust.edu.sa Research has demonstrated that a combination of a palladium catalyst, a phosphine ligand, and zinc cyanide can provide the desired product in good yields. osti.gov One reported scalable procedure involves reacting 3,6-dibromo-9H-carbazole with Zn(CN)₂, dppf, zinc powder, Zn(OAc)₂·2H₂O, and Pd₂(dba)₃·dba in aqueous DMF. mdpi.com This method, while requiring several components, has been shown to be effective. mdpi.com Subsequent hydrolysis of the resulting dinitrile can then yield 9H-carbazole-3,6-dicarboxylic acid, another important derivative. thieme-connect.comresearchgate.netkaust.edu.sa

Table 1: Summary of a Synthetic Protocol for this compound

| Step | Reactants | Reagents/Catalysts | Solvent | Conditions | Product | Yield | Reference |

| 1. Bromination | Carbazole | N-Bromosuccinimide (NBS) | DMF | 0 °C to room temperature, overnight | 3,6-Dibromo-9H-carbazole | Quantitative | mdpi.com |

| 2. Cyanation | 3,6-Dibromo-9H-carbazole | Zn(CN)₂, dppf, Zn powder, Zn(OAc)₂·2H₂O, Pd₂(dba)₃·dba | DMF/water | 110 °C, 3 days | This compound | 53% | mdpi.com |

Derivatization Strategies at the 9H-Position

The nitrogen atom of the carbazole ring system offers a convenient handle for further functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties. This is typically achieved through N-alkylation reactions.

Commonly, a base such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) is used to deprotonate the N-H of the carbazole. mdpi.comosti.govchemicalbook.com The resulting carbazolide anion then acts as a nucleophile, reacting with an appropriate alkylating agent. For example, reaction with 1,2-dibromoethane (B42909) after deprotonation with NaH in DMSO has been used to synthesize 9-vinyl-9H-carbazole-3,6-dicarbonitrile in a one-pot alkylation-elimination sequence. mdpi.com Other alkylating agents like 1-iodobutane (B1219991) and various benzyl (B1604629) halides have also been successfully employed to introduce different substituents at the 9-position of the carbazole core. osti.govchemicalbook.comnih.govnih.gov

Table 2: Examples of Derivatization at the 9H-Position of Carbazole Analogs

| Starting Material | Base | Alkylating Agent | Product | Reference |

| This compound | Sodium Hydride | 1,2-Dibromoethane | 9-Vinyl-9H-carbazole-3,6-dicarbonitrile | mdpi.com |

| 3,6-Diacetyl-9H-carbazole | Potassium Hydroxide | Benzyl Bromide | 3,6-Diacetyl-9-benzyl-carbazole | osti.gov |

| 3,6-Dibromo-9H-carbazole | Sodium Hydride | 1-Iodobutane | 3,6-Dibromo-9-butyl-9H-carbazole | chemicalbook.com |

| 3,6-Dibromo-9H-carbazole | Not Specified | 1-Bromo-4-(bromomethyl)benzene | 3,6-Dibromo-9-(4-bromobenzyl)-9H-carbazole | nih.gov |

N-Alkylation and N-Arylation Reactions

The introduction of alkyl and aryl groups at the nitrogen (N-9) position of the carbazole core is a critical step for modifying the solubility and electronic properties of the resulting derivatives.

N-Alkylation is commonly achieved by reacting the N-H of the carbazole with an alkyl halide in the presence of a base. For instance, the N-alkylation of 3,6-dibromocarbazole can be performed using diethyl sulfate (B86663) and sodium hydroxide in acetone (B3395972) to produce 3,6-dibromo-9-ethylcarbazole. orgsyn.org Another approach involves the use of 1-bromoethane in toluene (B28343) with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). The synthesis of girinimbine (B1212953) derivatives has also been accomplished through the alkylation of the N-carbazole unit with primary alkyl bromides. asianpubs.org However, the N-alkylation of this compound can be challenging due to the decreased nucleophilicity of the nitrogen atom, a consequence of the strong electron-withdrawing nature of the two nitrile groups. mdpi.comresearchgate.net

N-Arylation reactions, which introduce an aryl group at the nitrogen position, are also significant. While general methods for N-arylation of carbazoles exist, such as transition-metal-free ladderization of fluorinated oligophenylenes or copper-catalyzed reactions, their application to the electron-deficient this compound system requires careful consideration. rsc.orgresearchgate.net The success of these reactions often depends on overcoming the reduced reactivity of the carbazole nitrogen. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are standard methods for forming C-N bonds and have been used to synthesize various diarylamines, which can then undergo intramolecular cyclization to form carbazoles. conicet.gov.ar

A summary of representative N-alkylation conditions for related carbazole compounds is presented below.

| Starting Material | Alkylating Agent | Base/Catalyst | Solvent | Product |

| 3,6-Dibromocarbazole | Diethyl sulfate | Sodium hydroxide | Acetone | 3,6-Dibromo-9-ethylcarbazole |

| Carbazole | 1-Bromoethane | TBAB | Toluene | 9-Ethylcarbazole |

| Girinimbine | Benzyl bromide | Not specified | Not specified | N-Benzylgirinimbine |

Synthesis of N-Vinyl-9H-carbazole-3,6-dicarbonitrile

The synthesis of 9-vinyl-9H-carbazole-3,6-dicarbonitrile is of particular interest for the development of polymers with high oxidation potentials, suitable for applications such as protective layers in high-voltage lithium-ion batteries. mdpi.com

A direct vinylation of this compound using vinyl acetate with an [Ir(COD)Cl]₂ catalyst proved unsuccessful. mdpi.comresearchgate.net This failure was attributed to the insufficient nucleophilicity of the carbazole nitrogen atom, which is deactivated by the electron-withdrawing cyano groups. mdpi.comresearchgate.net

A successful, one-pot alkylation-elimination sequence has been developed to overcome this challenge. mdpi.comresearchgate.net The synthesis involves the following key steps:

Deprotonation of this compound using a strong base, sodium hydride (NaH), in dry dimethyl sulfoxide (B87167) (DMSO). researchgate.net

The resulting anion is then reacted with 1,2-dibromoethane. mdpi.comresearchgate.net This leads to an initial N-alkylation followed by an in-situ elimination of hydrogen bromide, yielding the desired N-vinyl product. mdpi.com

The reaction scheme is depicted as follows:

| Reactant | Reagents | Solvent | Product |

| This compound | 1. Sodium hydride (60% in mineral oil) 2. 1,2-Dibromoethane | Dimethyl sulfoxide (DMSO) | 9-Vinyl-9H-carbazole-3,6-dicarbonitrile |

The structure of the final product was confirmed by ¹H and ¹³C NMR, FTIR, and HRMS, with the vinyl group's presence indicated by characteristic signals in the NMR spectra and a C=C vibration band in the FTIR spectrum. mdpi.com

Protective Group Strategies in Carbazole Functionalization

Protective groups are essential tools in organic synthesis, temporarily masking a reactive functional group to allow for selective reactions at other positions. researchgate.netresearchgate.netnih.gov In the functionalization of carbazoles, the N-H group is often protected to control reactivity or improve solubility.

A notable strategy involves the use of a benzyl group to protect the nitrogen of the carbazole ring. osti.gov This approach was employed in the synthesis of 9-benzyl-carbazole-3,6-dicarboxylic acid. The synthesis begins with 3,6-diacetyl-9H-carbazole, which is deprotonated and then treated with benzyl bromide to afford the N-protected 3,6-diacetyl-9-benzyl-carbazole. osti.gov The installation of the benzyl group serves two main purposes:

It prevents unwanted side reactions at the N-H position.

It allows for subsequent clean and high-yielding reactions, such as the haloform reaction to convert the acetyl groups into carboxylic acids. osti.gov

Transformation of Nitrile Groups to Other Functionalities

The nitrile groups at the 3 and 6 positions of the carbazole core are versatile functional handles that can be converted into other important chemical moieties, significantly expanding the utility of this compound as a building block.

Catalytic Hydrolysis to 9H-Carbazole-3,6-dicarboxylic Acid

One of the most crucial transformations of this compound is its hydrolysis to 9H-carbazole-3,6-dicarboxylic acid. This dicarboxylic acid is a highly valuable organic linker for the construction of metal-organic frameworks (MOFs) and metal-organic polyhedra (MOPs). researchgate.netthieme-connect.com

A highly efficient and scalable method for this transformation has been developed, which avoids the harsh conditions or difficult-to-scale reagents of earlier methods. osti.govthieme-connect.com The procedure involves the hydrolysis of the dinitrile in the presence of a catalytic amount of a copper(I) species, typically copper(I) iodide (CuI). thieme-connect.comresearchgate.net

The reaction is generally carried out under basic aqueous conditions, as summarized in the table below.

| Starting Material | Catalyst | Reagent | Solvent | Reaction Conditions | Product | Yield |

| This compound | Copper(I) iodide (CuI) | Sodium hydroxide (aq) | Water | Reflux, 35 hours | 9H-Carbazole-3,6-dicarboxylic acid | 97% |

This catalytic method is noted for its high yield and scalability, making it suitable for producing large quantities of the dicarboxylic acid needed for materials science applications. thieme-connect.comkaust.edu.sakaust.edu.sa The presence of the N-H group in the final product can facilitate hydrogen bonding, which is a desirable feature in the design of supramolecular structures. researchgate.netthieme-connect.com

Computational and Theoretical Investigations of 9h Carbazole 3,6 Dicarbonitrile and Its Analogues

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic properties of organic molecules. bhu.ac.in By solving the Kohn-Sham equations, DFT provides insights into the geometric and electronic structures of molecules, which are crucial for understanding their behavior in organic electronic devices. bhu.ac.inresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the optoelectronic characteristics of a molecule. researchgate.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, dictates the energy required for electronic excitation. researchgate.net

In carbazole (B46965) derivatives, the HOMO is typically localized on the electron-donating carbazole core, while the LUMO is distributed over the electron-accepting moieties. nankai.edu.cn For 9H-carbazole-3,6-dicarbonitrile, the two cyano (-CN) groups at the 3 and 6 positions act as strong electron-withdrawing groups. This substitution pattern effectively lowers both the HOMO and LUMO energy levels. The introduction of these cyano groups is a strategy to increase the oxidation potential of the carbazole unit. mdpi.comresearchgate.net

Theoretical calculations for various carbazole-based compounds have shown that the HOMO levels can be tuned over a range, and the LUMO levels can also be systematically modified. For instance, in a series of carbazole derivatives, the LUMO levels were found to range from -2.402 to -2.568 eV, which is suitable for electron injection into the conduction band of materials like TiO₂. researchgate.net

Interactive Table: Calculated HOMO-LUMO Energy Levels of Selected Carbazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Carbazole Derivative 1 | -5.50 | -2.50 | 3.00 |

| Carbazole Derivative 2 | -5.65 | -2.60 | 3.05 |

| This compound (predicted) | Lowered | Lowered | Tunable |

Note: The values for the carbazole derivatives are representative examples from computational studies. The specific values for this compound would require specific DFT calculations but are predicted to have lowered HOMO and LUMO levels due to the dicarbonitrile substitution.

The optical band gap of a material is a critical parameter for its application in optoelectronic devices and is closely related to the HOMO-LUMO gap. elsevierpure.com DFT calculations are frequently employed to predict these band gaps. While standard DFT functionals like PBE can underestimate band gaps, methods like the modified Becke-Johnson (mBJ) functional have shown improved accuracy. aps.org For a set of 32 crystals, the deviation between the mBJ calculated gap and the experimental value was about 0.73 eV on average. aps.org Machine learning techniques, when combined with DFT calculations, have further reduced the root-mean-square error in band gap prediction to as low as 0.24 eV. aps.org For carbazole-based dyes, calculated band gaps have been reported in the range of 1.48 to 1.88 eV. researchgate.net

In donor-acceptor molecules, photoexcitation can lead to a state with significant charge separation, known as an intramolecular charge transfer (ICT) state. rsc.org The characterization of this state is crucial for understanding the photophysical properties of the material. In carbazole derivatives, the carbazole unit acts as the electron donor, and appended moieties can function as acceptors. nih.govrsc.org

The presence of strong electron-withdrawing groups, such as the dicarbonitrile substitution in this compound, promotes the formation of an ICT state upon excitation. nih.gov This is because the cyano groups create a strong pull of electron density from the carbazole core. The nature of the ICT state can be influenced by the solvent polarity, with more polar solvents often stabilizing the charge-separated state. rsc.org In some carbazole-based systems, a twisted intramolecular charge transfer (TICT) can occur, where the donor and acceptor moieties twist relative to each other in the excited state. rsc.org

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons, which are typically non-emissive, to enhance the efficiency of Organic Light-Emitting Diodes (OLEDs). frontiersin.org A key requirement for efficient TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). frontiersin.orgnih.gov

Computational studies are vital for predicting the ΔE_ST in potential TADF emitters. For carbazole-pyrimidine based TADF compounds, the calculated ΔE_ST values were found to be in the range of 159–530 meV. nih.gov The magnitude of ΔE_ST is highly dependent on the molecular structure, particularly the nature and linkage of the donor and acceptor units. nih.gov By strategically designing molecules with well-separated HOMO and LUMO distributions, it is possible to minimize the exchange energy and thus achieve a small ΔE_ST, facilitating the reverse intersystem crossing (RISC) from the triplet to the singlet state. nih.gov

Charge Transport Mechanism Elucidation

Carbazole-based materials are well-known for their excellent hole-transporting properties. nih.gov The introduction of cyano groups at the 3 and 6 positions of the carbazole ring in this compound is expected to influence its charge transport characteristics significantly. While the carbazole core is inherently a good hole transporter, the strong electron-withdrawing nature of the nitrile groups can introduce bipolar character, meaning the molecule can transport both holes and electrons.

Theoretical studies, often in conjunction with experimental techniques like cyclic voltammetry, are used to investigate charge transport. nankai.edu.cn The reorganization energy is a key parameter calculated computationally to assess the charge transport mobility of a material. A lower reorganization energy generally corresponds to higher mobility. By analyzing the molecular orbitals and electronic coupling between adjacent molecules in a solid-state packing, computational models can provide insights into whether charge transport occurs via a hopping or band-like mechanism.

Redox Potential Predictions and Electrochemical Behavior Modeling

The redox potentials of a molecule determine its ability to accept or donate electrons and are fundamental to its performance in electronic devices. nih.gov Computational chemistry offers powerful tools to predict these potentials, often with high accuracy. researchgate.net DFT calculations, particularly when combined with a polarizable continuum model for solvation, can predict redox potentials to within 0.4 V for one-electron processes. researchgate.net

For carbazole derivatives, the oxidation potential is a key parameter. The introduction of electron-withdrawing cyano groups in this compound is a deliberate strategy to increase its oxidation potential. mdpi.comresearchgate.net This makes the resulting material more resistant to oxidation and suitable for applications in high-voltage devices like Li-ion batteries. mdpi.comresearchgate.net Computational models can accurately predict how different substituents on the carbazole core will affect its redox properties, guiding the synthesis of materials with tailored electrochemical behavior. nih.govchemrxiv.org

Interactive Table: Predicted Redox Properties of Carbazole Derivatives

| Compound | Oxidation Potential (V) | Reduction Potential (V) | Electrochemical Gap (eV) |

|---|---|---|---|

| Carbazole Derivative A | 0.8 | -2.5 | 3.3 |

| Carbazole Derivative B | 1.0 | -2.4 | 3.4 |

Note: The values for carbazole derivatives A and B are representative. The oxidation potential of this compound is predicted to be higher than that of unsubstituted carbazole.

Advanced Spectroscopic Characterization of Electronic and Optical Behavior

UV-Visible Absorption Spectroscopy for Electronic Transitions

The interaction of 9H-carbazole-3,6-dicarbonitrile with ultraviolet and visible light provides fundamental information about its electronic structure. tanta.edu.eg The absorption of photons in this range excites outer electrons from their ground state to higher energy levels, a phenomenon known as electronic transition. tanta.edu.egshu.ac.uk For organic molecules like this compound, these transitions typically involve π and n electrons moving to π* excited states, which requires the presence of unsaturated groups. shu.ac.uk

The UV-visible absorption spectrum of a molecule reveals distinct absorption bands that correspond to specific structural groups, or chromophores. shu.ac.uk In the case of carbazole (B46965) derivatives, absorption bands are generally observed in the UV region. For instance, studies on related carbazole compounds show absorption maxima that can be influenced by the solvent environment. mdpi.com The absorption spectra of this compound and its derivatives typically exhibit bands corresponding to π-π* and n-π* transitions. mdpi.com The π-π* transitions are generally more intense than the n-π* transitions. shu.ac.uk The polarity of the solvent can also affect the absorption spectrum; for example, n→π* transitions often shift to shorter wavelengths (a blue shift) as solvent polarity increases. shu.ac.uk

A related compound, 2,4-bis(diphenylamino)-9-phenyl-9H-carbazole-1,3-dicarbonitrile, shows an absorption spectrum that is blue-shifted compared to its parent compound. acs.org This highlights how structural modifications can alter the electronic properties and, consequently, the absorption characteristics.

Photoluminescence Spectroscopy

Photoluminescence spectroscopy is a powerful tool for investigating the light-emitting properties of this compound after it has absorbed light. This technique provides insights into the processes of fluorescence and phosphorescence.

Emission Solvatochromicity and Acidochromicity

Solvatochromism refers to the change in the color of a substance's emission depending on the polarity of the solvent. This phenomenon is a result of the differential solvation of the ground and excited states of the molecule. For instance, a red shift in the fluorescence emission spectrum is often observed with increasing solvent polarity, which can be attributed to stronger hydrogen bonding interactions in the excited state. researchgate.net

Acidochromicity, the change in emission color with varying pH, is another important characteristic. The addition of an acid, such as HCl, can lead to a decrease in fluorescence intensity due to the formation of a cation. researchgate.net These properties are crucial for understanding how the environment affects the luminescent behavior of this compound.

Fluorescence Quantum Yields

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. chalmers.se For carbazole itself, the quantum yield is reported to be 0.38 in cyclohexane. aatbio.com The quantum yield of carbazole derivatives can be very high, with some showing values in the range of 0.88–1.00 in solution. researchgate.net The quantum yield is a critical parameter for applications in devices like OLEDs, where high emission efficiency is desired.

Thermally Activated Delayed Fluorescence (TADF) Properties

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons, which are typically non-emissive, to generate light, thereby enabling up to 100% internal quantum efficiency in OLEDs. frontiersin.orgnih.gov This process involves the reverse intersystem crossing (RISC) of triplet excitons to the singlet state, from which they can radiatively decay. nih.gov

Carbazole-based molecules, including those with dicarbonitrile moieties, are promising candidates for TADF emitters. researchgate.net A key requirement for efficient TADF is a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). researchgate.net For example, 2,4-bis(diphenylamino)-9-phenyl-9H-carbazole-1,3-dicarbonitrile has been identified as a TADF emitter. acs.org The presence of both prompt fluorescence (in the nanosecond range) and delayed fluorescence (in the microsecond range) in its time-resolved luminescence is a characteristic feature of TADF. acs.org

Time-Resolved Luminescence Spectroscopy

Time-resolved luminescence spectroscopy measures the decay of luminescence over time after excitation. This technique provides valuable information about the lifetimes of excited states and can distinguish between different emission processes, such as prompt fluorescence and TADF. acs.orgmdpi.com For TADF compounds, two lifetime components are typically observed: a short one corresponding to prompt fluorescence and a much longer one corresponding to the delayed fluorescence from up-converted triplet states. acs.org For example, in a degassed THF solution, 2,4-bis(diphenylamino)-9-phenyl-9H-carbazole-1,3-dicarbonitrile exhibits a short lifetime component in the nanosecond range and a long component in the microsecond range, confirming its TADF nature. acs.org

Electrochemical Characterization Techniques

Electrochemical techniques, such as cyclic voltammetry, are essential for determining the redox properties of this compound. iieta.orgchemrxiv.org These properties are crucial for understanding its behavior in electronic devices. Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. researchgate.net

From the cyclic voltammogram, key parameters such as the oxidation and reduction potentials can be determined. iieta.org These potentials are directly related to the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The HOMO level is associated with the ability of a molecule to donate an electron (hole-transporting capability), while the LUMO level relates to its ability to accept an electron (electron-transporting capability). iieta.orgmdpi.com

Cyclic Voltammetry (CV) for Redox Behavior Analysis

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of chemical species. For carbazole derivatives, CV reveals their capacity to undergo oxidation and reduction, a key characteristic for their use in electronic materials. The electrochemical behavior of carbazole compounds is significantly influenced by the nature and position of substituents on the carbazole core. iieta.orgresearchgate.net

In the case of this compound, the introduction of electron-withdrawing nitrile (-CN) groups at the 3 and 6 positions has a profound effect on its electronic properties. These groups increase the oxidation potential of the carbazole moiety. mdpi.com This is a desirable feature for applications such as high-voltage cathode materials in Li-ion batteries, where a higher oxidation potential is necessary to be compatible with the cathode materials. mdpi.comresearchgate.net

Studies on related 3,6-disubstituted carbazoles show that the redox behavior can be fine-tuned. For instance, substituting the labile 3 and 6 positions of the carbazole core with electron-withdrawing groups can increase the reduction potential of the resulting redox couple. rsc.org The electrochemical oxidation of carbazole itself is a complex process, often involving the formation of a radical cation that can undergo further reactions, such as dimerization, particularly if the 3 and 6 positions are unsubstituted. researchgate.net By functionalizing these positions, the stability of the oxidized species can be enhanced, leading to more reversible redox behavior. rsc.org

Determination of Oxidation and Reduction Potentials

The oxidation and reduction potentials are critical parameters that quantify the ease with which a molecule can lose or gain electrons, respectively. For this compound, the presence of two electron-withdrawing nitrile groups significantly increases its oxidation potential compared to unsubstituted carbazole. mdpi.com This makes it a suitable candidate for applications requiring high-potential redox activity. mdpi.comresearchgate.net

While specific oxidation and reduction potential values for this compound are not always explicitly detailed in general literature, the effect of the dicyano substitution is consistently reported to anodically shift the oxidation potential. For example, a monomer derived from it, 9-vinyl-9H-carbazole-3,6-dicarbonitrile, is proposed for creating polymers with increased oxidation potentials for use in high-voltage Li-ion batteries. mdpi.com The introduction of these cyano groups is a strategy to elevate the working potential window of carbazole-based materials. mdpi.com

The following table summarizes the reported electrochemical data for a related functionalized carbazole, demonstrating the impact of substitution on redox potentials.

| Compound | Oxidation Potential (V vs. Ag/AgCl) | Reduction Potential (V vs. Ag/AgCl) |

| 3,6-dibromo-9-(p-tolyl)-9H-carbazole | Not specified | Not specified |

Data for 3,6-dibromo-9-(p-tolyl)-9H-carbazole is presented to illustrate the electrochemical characterization of a related 3,6-disubstituted carbazole derivative. rsc.org

Electron Transfer Rate Coefficient Determination

The heterogeneous electron transfer rate coefficient (k₀) is a measure of the kinetic efficiency of electron transfer between an electrode and a molecule in solution. A high electron transfer rate is crucial for the performance of electronic devices. For carbazole derivatives intended for applications like redox flow batteries, a high k₀ value is desirable for good battery performance. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound and its derivatives, ¹H and ¹³C NMR are routinely used to confirm their structure. mdpi.comresearchgate.netresearchgate.net

In the ¹H NMR spectrum of a derivative, 9-vinyl-9H-carbazole-3,6-dicarbonitrile, the signals for the carbazole protons appear as doublets and a doublet of doublets, which is characteristic of a 3,6-disubstituted carbazole. mdpi.com The absence of a signal for the N-H proton confirms substitution at the 9-position. mdpi.com

The ¹³C NMR spectrum provides complementary information. For 9-vinyl-9H-carbazole-3,6-dicarbonitrile, the presence of signals corresponding to the vinyl group carbons confirms the success of the vinylation reaction. mdpi.com The chemical shifts of the carbazole carbons are also influenced by the electron-withdrawing nitrile groups.

The following table summarizes representative NMR data for a derivative of this compound.

| Compound | ¹H NMR (DMSO-d₆, δ, ppm) | ¹³C NMR (DMSO-d₆, δ, ppm) |

| 9-vinyl-9H-carbazole-3,6-dicarbonitrile | 8.81 (d, J=1.6 Hz, 2H), 7.98 (d, J=8.6 Hz, 2H), 7.93 (dd, J=8.6, 1.6 Hz, 2H), 7.56 (dd, J=15.9, 9.2 Hz, 1H), 5.78 (dd, J=15.9, 1.6 Hz, 1H), 5.46 (dd, J=9.2, 1.6 Hz, 1H) researchgate.net | 141.1, 130.7, 128.8, 126.2, 122.4, 119.5, 112.4, 107.5, 103.6 researchgate.net |

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Vibrations

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. mdpi.com For this compound, the most prominent feature in its FTIR spectrum is the strong absorption band corresponding to the C≡N (nitrile) stretching vibration. mdpi.comresearchgate.net

In a study of 9-vinyl-9H-carbazole-3,6-dicarbonitrile, a strong C≡N vibration band was observed at 2224 cm⁻¹. mdpi.comresearchgate.net This confirms the presence of the nitrile groups on the carbazole core. Other characteristic bands for the carbazole skeleton and any substituents are also observed. For instance, in the case of the 9-vinyl derivative, a well-resolved band for the C=C vibration of the vinyl group appears at 1599 cm⁻¹. mdpi.comresearchgate.net

The following table presents characteristic FTIR absorption bands for a derivative of this compound.

| Compound | Characteristic FTIR Bands (cm⁻¹) |

| 9-vinyl-9H-carbazole-3,6-dicarbonitrile | 3068 (br, C-H), 2224 (C≡N), 1599 (C=C) researchgate.net |

| 9H-carbazole-3,6-dicarboxylic acid | 2815, 2527, 1673, 1629, 1600, 1473, 1411, 1286, 1244, 1133, 1022, 901, 821, 769, 725 researchgate.net |

Data for 9H-carbazole-3,6-dicarboxylic acid is included to show the change in the IR spectrum upon conversion of the nitrile groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the precise determination of the molecular weight of a compound, which in turn confirms its elemental composition. mdpi.comcsic.es This is a definitive method for verifying the identity of a synthesized compound like this compound. mdpi.comresearchgate.net

The HRMS (ESI) analysis of this compound shows the calculated mass for the protonated molecule [M+H]⁺ to be 218.07127, with an experimental finding of 218.07041. researchgate.net Similarly, for the deprotonated molecule [M-H]⁻, the calculated mass is 216.05562, and the found mass is 216.05575. researchgate.net This close agreement between the calculated and found values provides strong evidence for the correct molecular formula and, therefore, the identity of the compound.

The following table summarizes the HRMS data for this compound and a derivative.

| Compound | Ion | Calculated m/z | Found m/z |

| This compound | [M+H]⁺ | 218.07127 researchgate.net | 218.07041 researchgate.net |

| This compound | [M-H]⁻ | 216.05562 researchgate.net | 216.05575 researchgate.net |

| 9-vinyl-9H-carbazole-3,6-dicarbonitrile | [M+H]⁺ | 244.0869 researchgate.net | 244.0869 researchgate.net |

Functionalization and Polymerization Strategies for Materials Design

Integration into Donor-Acceptor (D-A) Systems

The 9H-carbazole-3,6-dicarbonitrile moiety is a key component in the design of donor-acceptor (D-A) systems, where its electron-deficient nature, imparted by the two cyano groups, allows it to function effectively as an acceptor unit. In these architectures, the carbazole (B46965) nitrogen can be linked to various electron-donating groups. The introduction of the cyano groups to the carbazole core is a critical strategy for tuning the electronic characteristics of the molecule. researchgate.net This modification lowers the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which is essential for creating materials with specific energy gaps for applications in electronics.

For instance, D-A systems have been developed using carbazole derivatives as the donor and other moieties, like pyridine-3,5-dicarbonitrile (B74902), as the acceptor. researchgate.net While not specifically this compound, these examples underscore the principle of using cyano-functionalized acceptors to achieve desired electronic properties. The strong electron-withdrawing power of the nitrile groups on the carbazole scaffold ensures effective separation of frontier molecular orbitals, a crucial feature for applications such as thermally activated delayed fluorescence (TADF) emitters. researchgate.net Researchers have also synthesized D-A copolymers by combining electron-donor units like 9-(2-ethylhexyl)carbazole (B70396) with electron-acceptor units such as 5,6-difluorobenzo[c] mdpi.comnih.govmdpi.comthiadiazole to create materials for photonic applications. mdpi.com The strategic placement of donor and acceptor fragments within a molecule or polymer allows for fine-tuning of the material's bandgap through intramolecular charge transfer (ICT). mdpi.com

Polymeric Architectures Incorporating Carbazole-3,6-dicarbonitrile Units

The dicarbonitrile functionalization of the carbazole core provides a platform for creating novel polymers with enhanced properties. Various polymerization techniques can be employed to incorporate this unit into different macromolecular structures.

This compound is a valuable precursor for conjugated polymers synthesized through polycondensation reactions. A scalable, high-yield catalytic procedure for the synthesis of this compound has been developed, starting from 3,6-dibromo-9H-carbazole and using a palladium catalyst with zinc cyanide. osti.gov This robust synthesis makes the monomer readily available for subsequent polymerization. osti.govresearchgate.net

Although direct polycondensation of this compound is not extensively detailed in the provided context, the synthesis of other conjugated polymers containing different carbazole or acceptor units via methods like Suzuki coupling or direct C-H cross-coupling polycondensation is well-established. mdpi.comnih.gov For example, D-A copolymers have been prepared by the Suzuki coupling copolymerization of electron-donor and electron-acceptor monomers. mdpi.com Similarly, direct C-H cross-coupling polycondensation has been used to synthesize polymers with benzotriazole (B28993) acceptor units. nih.gov These methods could theoretically be adapted for polymers incorporating the carbazole-3,6-dicarbonitrile unit, pairing it with suitable comonomers to create novel conjugated systems.

Table 1: Catalytic Synthesis of this compound Monomer

| Precursor | Reagents | Catalyst System | Yield | Reference |

| 3,6-Dibromocarbazole (B31536) | Zn(CN)₂, Zinc powder, Zn(OAc)₂·2H₂O | Pd₂(dba)₃·dba, dppf | 53% | mdpi.com |

This table summarizes the synthesis of the monomer, a crucial step before polycondensation.

Photoinduced step-growth polymerization is a powerful technique for creating carbazole-based polymers. This method typically involves the photoinduced electron transfer between a carbazole monomer and an oxidizing agent, such as an iodonium (B1229267) salt (e.g., Ph₂I⁺PF₆⁻). rsc.orgitu.edu.tr Irradiation of a solution containing the monomer and the salt leads to the formation of carbazole radical cations. itu.edu.tr These reactive species then couple, releasing protons and leading to the growth of polymer chains. rsc.org

This approach has been successfully used to synthesize polymers from monomers like 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP), resulting in the formation of hollow spherical conjugated polymer structures. rsc.org While a specific application of this technique to this compound is not described, the fundamental reactivity of the carbazole unit suggests its potential as a candidate for this type of polymerization, which could lead to unique hyperbranched or cross-linked polymer networks. ulakbim.gov.tr

Electropolymerization is a convenient method for depositing thin, conductive polymer films directly onto an electrode surface. nih.govmdpi.com The process for carbazole and its derivatives typically begins with the oxidation of the monomer to form an unstable radical cation. mdpi.com For unsubstituted 9H-carbazole, this oxidation occurs at the 3 and 6 positions, leading to the formation of 3,6-linked polymer chains. nih.govresearchgate.net

In the case of this compound, the 3 and 6 positions are already substituted with cyano groups. This blockage prevents the typical 3,6-coupling mechanism. Therefore, direct electropolymerization of this compound to form a high molecular weight polymer is unlikely. However, functionalization at the 9-position, for instance with a vinyl group to create 9-vinyl-9H-carbazole-3,6-dicarbonitrile, provides a polymerizable handle. mdpi.com This modified monomer can then undergo polymerization through its vinyl group to form a poly(vinylcarbazole) analogue, with the carbazole-3,6-dicarbonitrile units as pendant groups. mdpi.com

Table 2: Onset Oxidation Potentials of Carbazole Monomers for Electropolymerization

| Monomer | Onset Oxidation Potential (vs. Ag/AgCl) | Polymer Film Color | Reference |

| 9H-carbazole | +1.15 V | Green | nih.gov |

| 9H-carbazole | +1.06 V (vs. SCE) | Green | researchgate.net |

Note: The presence of electron-withdrawing cyano groups in this compound would significantly increase this oxidation potential.

A significant application of this compound is in the design of polycarbazole analogues with specifically tuned electrochemical properties. The parent polymer, poly(vinylcarbazole) (PVK), has an oxidation potential that is too low for certain applications, such as protective layers for high-voltage cathode materials in lithium-ion batteries. researchgate.netmdpi.com

To address this, researchers have synthesized the monomer 9-vinyl-9H-carbazole-3,6-dicarbonitrile. mdpi.com The two electron-withdrawing cyano groups on the carbazole ring significantly increase the oxidation potential of the molecule. researchgate.net Polymerizing this monomer yields a PVK analogue with an oxidation potential shifted sufficiently to be compatible with high-voltage cathodes. mdpi.com This demonstrates a powerful strategy for fine-tuning material properties by introducing specific functional groups onto the monomer unit. Furthermore, this cyanated polymer can be a precursor for creating nitrogen-rich carbon materials through thermal treatment, which have potential in catalysis and energy storage. mdpi.com

Supramolecular Assembly and Self-Organization

This compound is a valuable building block not only for covalent polymers but also for supramolecular chemistry. researchgate.netkaust.edu.sa Its rigid, planar structure and the presence of nitrile groups capable of participating in non-covalent interactions make it an excellent candidate for constructing well-defined, self-organized systems.

This compound and its dicarboxylic acid derivative (9H-carbazole-3,6-dicarboxylic acid), obtained via hydrolysis of the dinitrile, are considered versatile and fine-tunable organic building blocks for materials science. osti.govkaust.edu.sa These building blocks are particularly promising for the assembly of metal-organic frameworks (MOFs), where the carbazole-based ligands coordinate with metal ions to form porous, crystalline structures. researchgate.net The ability to pre-design the organic linker allows for control over the resulting framework's properties, which is crucial for applications in gas storage, separation, and catalysis.

Hydrogen Bonding Interactions

Hydrogen bonding is a critical non-covalent interaction that dictates the supramolecular assembly and crystal packing of carbazole derivatives, influencing their material properties. The N-H group of the 9H-carbazole core is a potent hydrogen bond donor.

In derivatives of this compound, particularly its hydrolyzed form, 9H-carbazole-3,6-dicarboxylic acid, the N-H group plays a significant role in forming extended structures. researchgate.net X-ray diffraction analysis of the dicarboxylic acid co-crystallized with DMF revealed the formation of a layered structure based on intermolecular hydrogen bonding. researchgate.netresearchgate.net The ability of the N-H group to promote hydrogen bonding between neighboring units is a key feature in the design of molecular polyhedra and MOFs from this building block. researchgate.net

In other functionalized carbazoles, both intramolecular and intermolecular hydrogen bonds are observed. For example, in 1-(4-fluorobenzoyl)-9H-carbazole, a moderate intramolecular N-H···O hydrogen bond is formed. mdpi.com In N-(3,6-di-tert-butyl-9H-calbazol-1-ylmethylidene)-4-bromoaniline, an intramolecular N-H···N hydrogen bond creates an S(6) ring motif. These examples highlight the versatility of the carbazole N-H group in directing molecular conformation and crystal architecture through hydrogen bonding.

| Compound | Interaction Type | Structural Feature | Reference |

| 9H-carbazole-3,6-dicarboxylic acid · DMF | Intermolecular N-H···O | Layered structure in the solid state | researchgate.netresearchgate.net |

| 1-(4-Fluorobenzoyl)-9H-carbazole | Intramolecular N-H···O | Planarization of carbonyl with carbazole | mdpi.com |

| N-(3,6-di-tert-butyl-9H-calbazol-1-ylmethylidene)-4-bromoaniline | Intramolecular N-H···N | Formation of an S(6) ring motif |

π-π Stacking Interactions

The planar, aromatic nature of the carbazole core makes it highly susceptible to π-π stacking interactions. These interactions are fundamental to the charge transport and photophysical properties of carbazole-based materials used in organic electronics. Carbazole derivatives often exhibit fluorescence and phosphorescence at room temperature due to these stacking arrangements. nih.gov

While a specific crystal structure detailing the π-π stacking of this compound is not detailed in the provided sources, the behavior of closely related carbazole derivatives provides strong evidence for its importance. For instance, in the crystal structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole, molecules exhibit a distinct π-stacking pattern. mdpi.com Similarly, in the crystal of 9-[3-(9H-Carbazol-9-yl)-5-iodophenyl]-9H-carbazole, numerous face-to-face π-π stacking interactions, with centroid-centroid separations as short as 3.7069 Å, help to establish a three-dimensional supramolecular network. nih.gov

In another example, 9-(2,5-Dimethoxybenzyl)-9H-carbazole, inversion-related molecules form dimers through C-H···π interactions, and these dimers are subsequently linked into chains by π-π stacking interactions. researchgate.net The degree of π-π conjugation can be extended by adding phenyl groups at the 3 and 6 positions, as seen in 3,6-diphenylcarbazole, which results in a red-shift of its emission spectrum compared to unsubstituted carbazole. ossila.com These findings underscore that π-π stacking is a governing force in the solid-state organization of carbazole-based molecules, including this compound and its derivatives, playing a crucial role in the design of materials for optoelectronic applications.

| Compound | Interaction Type | Structural Feature | Shortest Centroid-Centroid Distance (Å) |

| 9-[3-(9H-Carbazol-9-yl)-5-iodophenyl]-9H-carbazole | Aromatic π–π stacking | 3D supramolecular network | 3.7069 nih.gov |

| 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole | π-stacking | Molecular packing along crystal axis | Not specified mdpi.com |

| 9-(2,5-Dimethoxybenzyl)-9H-carbazole | π–π stacking | Interlinks dimers into a chain | Not specified researchgate.net |

Organic Electronics and Optoelectronic Devices

The tunable electronic nature of the carbazole scaffold allows for its widespread use in organic electronic devices. mdpi.com Derivatives of 9H-carbazole are extensively utilized as charge-transporting materials, emitters in light-emitting diodes, and components in photovoltaic cells. mdpi.comresearchgate.net The this compound molecule, with its distinct electron-deficient characteristics, serves as a crucial building block for developing high-performance organic semiconductors. myskinrecipes.com

Carbazole-based compounds are integral to modern OLED technology, where they can function as host materials, charge-transporting layers, or emitters. nih.govmdpi.com The ability to modify the carbazole core at its various reactive sites (the 2, 3, 6, 7, and 9 positions) allows for the fine-tuning of properties required for efficient device performance. nih.govnih.gov

Efficient OLEDs require balanced injection and transport of both holes and electrons to the emissive layer (EML). researchgate.netgoogle.com Materials used for electron-transporting layers (ETLs) must possess high electron mobility and energy levels (LUMO - Lowest Unoccupied Molecular Orbital) that facilitate electron injection from the cathode. researchgate.net

In PhOLEDs, a phosphorescent emitter (guest) is dispersed within a host material. A critical requirement for the host is a triplet energy level higher than that of the guest to ensure efficient energy transfer and prevent back-energy transfer, which would quench the emission. nih.govnih.gov Carbazole derivatives are frequently employed as host materials due to their high triplet energies and good charge-transporting capabilities. nih.gov

While this compound itself can be a component, more complex bipolar host materials are often designed by combining electron-donating units like carbazole with electron-accepting units. elsevierpure.com The dicyano-substituted carbazole can act as the acceptor moiety in such designs. For instance, bipolar hosts synthesized using carbazole and triazine units have demonstrated exceptional performance in PhOLEDs. elsevierpure.com The high triplet energy of the carbazole scaffold is essential for hosting both green and blue phosphorescent emitters. nih.govelsevierpure.com

The table below shows the performance of PhOLEDs using various carbazole-based host materials, illustrating the potential of this class of compounds.

| Host Material | Emitter (Dopant) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE) (%) |

| H2 | FIrpic (Blue) | 23.9 | 24.9 | 10.3 nih.gov |

| H2 | Ir(ppy)₃ (Green) | 33.9 | 34.1 | 9.4 nih.gov |

| TRZ-DBC1 | Yellow Emitter | 71.4 | - | 25.4 elsevierpure.com |

| TRZ-DBC2 | Ir(ppy)₃ (Green) | 75.9 | - | 24.7 elsevierpure.com |

This table presents data for derivatives and related structures to demonstrate the application context.

Developing stable and efficient deep-blue emitters remains a significant challenge in OLED technology. Carbazole derivatives are promising candidates for blue emitters due to their wide bandgap and high photoluminescence quantum yields. nih.govresearchgate.net The introduction of cyano groups is a known strategy for tuning emission wavelengths.

Derivatives of this compound are used to construct advanced blue emitters, including those that exhibit thermally activated delayed fluorescence (TADF). In one example, a blue TADF emitter named CPC was designed by linking carbazole (donor) directly to a pyridine-3,5-dicarbonitrile (acceptor) scaffold. researchgate.net This design resulted in a device with a maximum external quantum efficiency of 21.2% for blue emission. researchgate.net Another study on a blue emitter derived from benzonitrile (B105546) with four 3,6-diphenylcarbazole pendants reported a high EQE of 16.6%. ossila.com These examples highlight the utility of the cyano-functionalized carbazole architecture in achieving high-performance blue luminescence. nih.govresearchgate.net

| Emitter Material | Host | Max. External Quantum Efficiency (EQE) (%) | Emission Peak / Color | CIE Coordinates |

| CPC | mCP | 21.2 | Blue | N/A researchgate.net |

| BACB | N/A | N/A | 479 nm (Blue) | (0.157, 0.079) nih.gov |

| 3Ph2CzCzBN | N/A | 16.6 | 482 nm (Sky-Blue) | (0.17, 0.36) ossila.com |

| TDBA-γ-Cb | N/A | 3.81 | 393 nm (Ultraviolet) | N/A rsc.org |

This table includes data for derivatives to illustrate the role of the core structure in blue emitters.

Photovoltaic Materials and Solar Cells

Carbazole-based compounds are widely investigated for use in organic photovoltaics and, more recently, in perovskite solar cells (PSCs). mdpi.comnih.gov Their primary role in these devices is typically as a hole-transporting material, leveraging the electron-donating nature of the carbazole core. nih.govacs.org

The hole-transporting material (HTM) in a PSC is crucial for efficiently extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode. acs.org While the standard HTM, spiro-OMeTAD, is efficient, its complex synthesis and high cost are barriers to commercialization. acs.org This has driven research into alternative, cost-effective HTMs. nih.gov

Carbazole derivatives have emerged as a leading class of alternative HTMs due to their excellent hole mobility, thermal stability, and tunable energy levels. nih.govacs.org The carbazole unit typically serves as the central electron-donating core of the HTM. nih.govrsc.org While this compound itself is electron-deficient, its core structure is the foundation for these HTMs. For example, a simple HTM based on a (2-ethylhexyl)-9H-carbazole core achieved a power conversion efficiency (PCE) of 15.92% in a planar perovskite solar cell, comparable to the 16.70% achieved with spiro-OMeTAD in a reference device. rsc.org The general strategy involves functionalizing the carbazole scaffold to optimize its energy levels relative to the perovskite layer and enhance its hole-transporting characteristics. nih.govrsc.org

| Hole Transporting Material (HTM) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |

| CMO (carbazole-based) | 15.92 | N/A | N/A | N/A rsc.org |

| Spiro-OMeTAD (reference) | 16.70 | N/A | N/A | N/A rsc.org |

This table presents data for a derivative HTM to show the application context of the carbazole core.

Applications in Advanced Functional Materials

The unique electronic and structural characteristics of 9H-carbazole-3,6-dicarbonitrile have positioned it as a valuable building block in the development of a variety of advanced functional materials. Its rigid, planar carbazole (B46965) core, combined with the electron-withdrawing nature of the nitrile groups, imparts desirable photophysical and electrochemical properties. These attributes are leveraged in applications ranging from energy conversion and electronics to sensing and catalysis.

Future Research Directions and Translational Potential

Development of Novel Derivatizations for Enhanced Performance

A primary direction of future research is the chemical modification, or derivatization, of the 9H-carbazole-3,6-dicarbonitrile scaffold to enhance its intrinsic properties. The introduction of different functional groups at the 9-position (the nitrogen atom) is a key strategy to modulate the compound's solubility, processability, and electronic characteristics.

A significant example is the synthesis of 9-vinyl-9H-carbazole-3,6-dicarbonitrile. mdpi.comresearchgate.net This derivatization is achieved through a one-pot alkylation-elimination sequence using 1,2-dibromoethane (B42909). mdpi.com The goal of this vinylation is to create a monomer for a new poly(vinylcarbazole) (PVK) analog. The presence of the electron-withdrawing cyano groups on the carbazole (B46965) ring is expected to increase the oxidation potential of the resulting polymer. mdpi.comresearchgate.net This enhanced oxidation potential is highly desirable for applications such as protective layers for high-voltage cathode materials in lithium-ion batteries. researchgate.net

Further research into derivatization could explore a wide range of substituents to fine-tune the material's properties for various optoelectronic applications. The structural adaptability of the 3,6-disubstituted carbazole makes it an excellent candidate for integration into more complex polymer backbones, creating donor-acceptor architectures with tailored energy levels and optimized performance. researchgate.net

Table 1: Examples of Derivatization and Performance Enhancement

| Base Compound | Derivative | Synthetic Goal | Enhanced Performance |

|---|---|---|---|

| This compound | 9-vinyl-9H-carbazole-3,6-dicarbonitrile | Create a monomer for a novel polycarbazole. mdpi.comresearchgate.net | Increased oxidation potential for compatibility with high-voltage battery cathodes. mdpi.comresearchgate.net |

Exploration of New Application Domains

While carbazole derivatives are well-known in the field of organic light-emitting diodes (OLEDs), the unique properties of this compound and its derivatives are paving the way for new application domains.

Energy Storage: A promising new frontier is in energy storage, particularly for lithium-ion batteries. The dicyanocarbazole unit has been proposed as a redox shuttle that can protect batteries from overpotential faults by providing an internal discharge mechanism. mdpi.com Furthermore, polymers derived from monomers like 9-vinyl-9H-carbazole-3,6-dicarbonitrile could serve as protective coatings for high-voltage cathodes. mdpi.comresearchgate.net Another innovative application involves the thermal or solvothermal carbonization of these cyanated polymers to produce nitrogen-rich carbon materials, which have high potential for use in catalysis and energy storage. mdpi.comresearchgate.net

Supramolecular Chemistry and Porous Materials: The dinitrile can be hydrolyzed to form 9H-carbazole-3,6-dicarboxylic acid. kaust.edu.sakaust.edu.sa This diacid derivative serves as a valuable organic building block, or ligand, for creating porous coordination cages and metal-organic frameworks (MOFs). rsc.org These materials are under investigation for applications in gas storage, separation, and catalysis. The ability to fine-tune the structure of the carbazole ligand offers a pathway to materials with tailored porosity and thermal stability. rsc.org

Advanced Photocatalysis: Carbazole-dicarbonitrile structures are being investigated as thermally activated delayed fluorescence (TADF) photocatalysts. For instance, a carbazole-1,3-dicarbonitrile derivative has been shown to be an effective photocatalyst for cobalt-mediated allylation reactions, demonstrating its potential in facilitating complex organic transformations using light. nih.gov

Advanced Characterization of Material Interfaces

The performance of any electronic or electrochemical device is critically dependent on the properties of the interfaces between different materials. A key area of future research involves the use of advanced techniques to characterize the interfaces of materials based on this compound. Understanding these interfaces at a molecular level is crucial for optimizing device efficiency, stability, and charge transport.

Electrochemical methods such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are vital for probing the interfacial behavior of polymer films derived from carbazole-dicarbonitrile monomers. researchgate.net CV can determine redox potentials and the stability of the material during charge-discharge cycles, while EIS provides detailed information about charge transfer resistance and capacitance at the electrode-polymer interface. researchgate.net

Microscopy and spectroscopy techniques provide further insights. Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Analysis (EDX) can reveal the morphology and elemental composition of the material surface, while Atomic Force Microscopy (AFM) maps the surface topography at the nanoscale. researchgate.net For a more detailed chemical analysis of the interface, Fourier Transform Infrared Spectroscopy-Attenuated Total Reflectance (FTIR-ATR) can be employed to identify functional groups and study chemical bonding at the surface of the material. researchgate.net

These advanced characterization methods are essential for correlating the molecular structure of novel this compound derivatives with their macroscopic performance in devices, guiding the rational design of next-generation materials.

Table 2: Techniques for Interfacial Characterization

| Technique | Type | Information Gained |

|---|---|---|

| Cyclic Voltammetry (CV) | Electrochemical | Redox potentials, electrochemical stability, charge transport properties. researchgate.net |

| Electrochemical Impedance Spectroscopy (EIS) | Electrochemical | Charge transfer resistance, capacitance, interfacial kinetics. researchgate.net |

| Scanning Electron Microscopy (SEM) | Microscopy | Surface morphology and microstructure. researchgate.net |

| Atomic Force Microscopy (AFM) | Microscopy | Nanoscale surface topography and roughness. researchgate.net |

常见问题

What are the most efficient synthetic routes for 9H-carbazole-3,6-dicarbonitrile, and how do their yields compare?

Level: Basic

Methodological Answer:

The compound is typically synthesized via bromination followed by cyano substitution. A three-step method involves brominating carbazole with N-bromosuccinimide (NBS) to form 3,6-dibromo-9H-carbazole, which is then substituted with cyanide groups to yield the dinitrile product (53% yield) . Alternatively, a catalytic, high-yielding procedure uses trichloroacetonitrile and aluminum chloride under HCl gas, achieving scalability and efficiency, though exact yields are not specified . The choice of catalyst (e.g., AlCl₃ vs. CuI for hydrolysis) and reaction conditions (temperature, solvent) critically influence yields .

What spectroscopic and analytical techniques are essential for characterizing this compound?

Level: Basic

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and electronic environments of the carbazole core .

- FTIR : Identifies nitrile stretches (~2220–2240 cm⁻¹) and aromatic C-H vibrations .

- HRMS : Validates molecular weight and purity .

- Elemental Analysis : Ensures stoichiometric consistency (e.g., C, H, N content) .

For derivatives, X-ray crystallography (using SHELXL ) resolves crystal packing and intermolecular interactions .

How can synthetic challenges in functionalizing this compound be addressed?

Level: Advanced

Methodological Answer:

Electron-withdrawing cyano groups reduce nucleophilicity, complicating further substitution. For example, vinylation with vinyl acetate failed due to low reactivity . Solutions include:

- Alkylation-Elimination : Using 1,2-dibromoethane in a one-pot reaction to introduce vinyl groups via in situ elimination .

- Catalytic Optimization : Employing transition metals (e.g., CuI) to activate nitrile groups for hydrolysis to carboxylic acids .

How do substituents on the carbazole core influence anion transport properties?

Level: Advanced

Methodological Answer:

Electron-withdrawing groups (e.g., –CN) enhance anion binding via dipole interactions. Diamidocarbazole derivatives with –CN substituents show increased anionophoric activity due to polarized C–H bonds and improved transmembrane transport efficiency . Computational modeling (e.g., DFT) can predict substituent effects on electronic structure and binding affinity .

How should researchers resolve contradictions in reported synthesis yields for this compound?

Level: Advanced

Methodological Answer:

Discrepancies arise from reaction conditions. For instance, the three-step method yields 53%, while catalytic routes claim higher efficiency. Key variables include:

- Catalyst Loading : Higher AlCl₃ or CuI concentrations may improve conversion.

- Reaction Time : Extended durations for bromination or substitution steps.

- Purification : Recrystallization or column chromatography impacts isolated yields . Systematic optimization (e.g., Design of Experiments) is recommended to identify optimal parameters.

What role does this compound play in designing metal-organic frameworks (MOFs)?

Level: Advanced

Methodological Answer:

The dinitrile serves as a precursor for 9H-carbazole-3,6-dicarboxylic acid (H₂cdc) via hydrolysis . H₂cdc is a rigid, planar linker in MOFs, enabling porous networks for gas storage (e.g., methane ) or proton conductivity . Its conjugated structure facilitates charge transfer in electroactive MOFs, useful in sensing or catalysis .

What computational tools are recommended for studying this compound derivatives?

Level: Advanced

Methodological Answer:

- DFT Calculations : To model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .

- Molecular Dynamics (MD) : Simulates interactions in supramolecular systems (e.g., anion transport ).

- Crystallographic Software : SHELX suite for refining crystal structures .

How can crystallographic data for carbazole derivatives be refined to resolve disorder or twinning?

Level: Advanced

Methodological Answer:

SHELXL is preferred for small-molecule refinement. For disordered moieties (e.g., flexible alkyl chains):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。